Chdmdve

Cat. No. B8584790

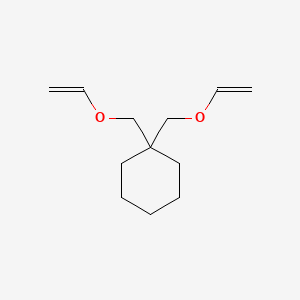

M. Wt: 196.29 g/mol

InChI Key: HIYIGPVBMDKPCR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09120919B2

Procedure details

PLA Based Polyacetal Containing Diamino Ester/Caprolactone Adduct Polyacetal(PLA/CHDM/CHDMDVE/phenylalanine ester-caprolactone adduct) was produced using the following procedure: Poly-I-lactic acid diol (4 g, Mn=5200/Mw=10800) and diphenylalanine ester/caprolactone (3.0 g) adducts were placed into a 125 ml glass vial. p-Toluene sulfonic acid monohydrate(16 mg) was added to the vial and the contents dried in a vacuum oven (100 C/4 hr). The vial was then stoppered (silicon stopper/aluminium crimp lid) and 30 ml of anhydrous chloroform was added. This was stirred using a magnetic stirrer at room temperature. The PLA diol was polymerised with (cis/trans) cyclohexane dimethanol divinyl ether (CHDMDVE). A CHDMDVE/anhydrous chloroform solution (2 g/10 ml) was prepared and added in small aliquots. The resulting solution was noted to become cloudy. The solution was then filtered, via a syringe fitted with a 0.45 um nylon filter, into a separated sealed Wheaton vial (125 ml) containing CHDM (1.0 g), magnetic stirrer and p-TSA (10 mg). This formed a clear straw yellow solution. 9 ml of a CHDMDVE/chloroform solution (1.23 g/10 ml chloroform) was added over a 2 hr period. The resulting viscous solution was purified by passing the solution through an Al2O3/glasswool column, precipitating into methanol and dried to remove residual solvent. The polymer structure was confirmed using FTIR and NMR. Polymer rods (approx. 6.0 mm diameter) were produced by packing a PTFE block, containing a 6.2 mm hole, with polymer. The resulting mould was heated at 180 for 10 mins until the polymer had become molten. The molten polymer was then compressed and cooled to form a soft rod which crystallised on cooling.

[Compound]

Name

PTFE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Polyacetal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Diamino Ester Caprolactone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

CHDM CHDMDVE phenylalanine ester-caprolactone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Poly-I-lactic acid diol

Quantity

4 g

Type

reactant

Reaction Step Four

[Compound]

Name

diphenylalanine ester caprolactone

Quantity

3 g

Type

reactant

Reaction Step Five

[Compound]

Name

glass

Quantity

125 mL

Type

reactant

Reaction Step Six

Name

CHDMDVE chloroform

Quantity

9 mL

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH:13]([O:15][CH2:16][C:17]1([CH2:23][O:24][CH:25]=[CH2:26])[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1)=[CH2:14].C(Cl)(Cl)Cl>>[CH:25]([O:24][CH2:23][C:17]1([CH2:16][O:15][CH:13]=[CH2:14])[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1)=[CH2:26] |f:0.1,2.3|

|

Inputs

Step One

[Compound]

|

Name

|

PTFE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

Polyacetal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

Diamino Ester Caprolactone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

CHDM CHDMDVE phenylalanine ester-caprolactone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

Poly-I-lactic acid diol

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

diphenylalanine ester caprolactone

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

glass

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

16 mg

|

|

Type

|

reactant

|

|

Smiles

|

O.C1(=CC=C(C=C1)S(=O)(=O)O)C

|

Step Eight

|

Name

|

CHDMDVE chloroform

|

|

Quantity

|

9 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OCC1(CCCCC1)COC=C.C(Cl)(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was produced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven (100 C/4 hr)

|

|

Duration

|

4 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added in small aliquots

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution was then filtered, via a syringe

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a 0.45 um nylon

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter, into a separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed Wheaton vial (125 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing CHDM (1.0 g), magnetic stirrer and p-TSA (10 mg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This formed a clear straw yellow solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting viscous solution was purified

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitating into methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Polymer rods (approx. 6.0 mm diameter) were produced

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing a 6.2 mm hole

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mould was heated at 180 for 10 mins until the polymer

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a soft rod which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallised

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

on cooling

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)OCC1(CCCCC1)COC=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 10 mL | |

| AMOUNT: MASS | 2 g | |

| YIELD: CALCULATEDPERCENTYIELD | 261.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |